molecular formula C17H23N3S B5218253 1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]-3-phenylthiourea

1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]-3-phenylthiourea

Cat. No.: B5218253
M. Wt: 301.5 g/mol
InChI Key: ARGYIUARDFHUKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]-3-phenylthiourea is a synthetic organic compound that features a pyrrole ring substituted with dimethyl groups, a butyl chain, and a phenylthiourea moiety

Preparation Methods

The synthesis of 1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]-3-phenylthiourea typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution with Dimethyl Groups: The pyrrole ring is then substituted with dimethyl groups at the 2 and 5 positions using appropriate alkylating agents.

    Attachment of the Butyl Chain: The butyl chain is introduced through a nucleophilic substitution reaction, where a butyl halide reacts with the pyrrole derivative.

    Formation of Phenylthiourea: The final step involves the reaction of the substituted pyrrole with phenyl isothiocyanate to form the phenylthiourea moiety.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the thiourea moiety into corresponding amines and carbonyl compounds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]-3-phenylthiourea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound can be used in the development of novel materials, such as polymers or coatings, due to its chemical stability and functional groups.

    Biological Studies: Researchers investigate the compound’s interactions with biological molecules, such as proteins or nucleic acids, to understand its mechanism of action and potential therapeutic targets.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, enabling the development of new chemical entities with desired properties.

Mechanism of Action

The mechanism of action of 1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]-3-phenylthiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]-3-phenylthiourea can be compared with other similar compounds, such as:

    4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine: This compound features a similar pyrrole ring but with an oxadiazole moiety, exhibiting different chemical and biological properties.

    4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: This compound has a pyrrolidinyl group instead of the phenylthiourea moiety, leading to distinct applications and activities.

    4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[4-(2,5-dimethylpyrrol-1-yl)butyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3S/c1-14-10-11-15(2)20(14)13-7-6-12-18-17(21)19-16-8-4-3-5-9-16/h3-5,8-11H,6-7,12-13H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGYIUARDFHUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CCCCNC(=S)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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